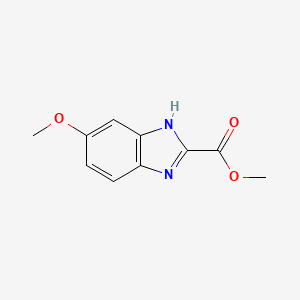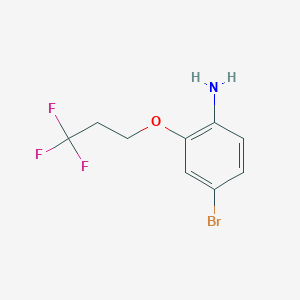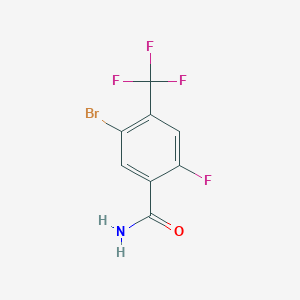
trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C13H22N2O3 It is a derivative of cyclohexane carboxylic acid, featuring a piperazine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers may explore its activity against various diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(4-Chlorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.
Cyclohexane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the piperazine ring and the cyclohexane carboxylic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C13H22N2O3 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
4-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
InChIキー |
GTKBQCZCMMYGPA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran](/img/structure/B12078862.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)







![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)
